molecular formula C25H21N3OS2 B14137620 (2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one

(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B14137620
M. Wt: 443.6 g/mol
InChI Key: MICJGFDZXCOTBN-VUQCETKJSA-N
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Description

The compound “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” typically involves the condensation of appropriate benzylamine and benzothiazole derivatives with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would require further investigation.

Medicine

In medicine, compounds with similar structures have shown promise in treating various diseases, including diabetes, inflammation, and infections. The therapeutic potential of this compound could be explored through preclinical and clinical studies.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.

Mechanism of Action

The mechanism of action of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and benzothiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other related compounds.

Properties

Molecular Formula

C25H21N3OS2

Molecular Weight

443.6 g/mol

IUPAC Name

(5Z)-2-benzylimino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21N3OS2/c1-17-9-8-12-19(15-17)28-23(29)22(24-27(2)20-13-6-7-14-21(20)30-24)31-25(28)26-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3/b24-22-,26-25?

InChI Key

MICJGFDZXCOTBN-VUQCETKJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/SC2=NCC5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C3N(C4=CC=CC=C4S3)C)SC2=NCC5=CC=CC=C5

Origin of Product

United States

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